4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine
Description
4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine is a chemical compound that features a fluorine atom and a methoxy group attached to a phenyl ring, along with a thiomorpholine moiety
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2S/c1-16-11-3-2-9(8-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRCGEAYDKKSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCSCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine typically involves multi-step reactions. One common method includes the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or methoxy positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of fluorinated compounds, which are known for their unique chemical properties .
Biology
In biological research, this compound can be used to study the effects of fluorine and methoxy groups on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiomorpholine moiety may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxycinnamic acid:
1,3,4-Oxadiazole derivatives: These compounds possess a 3-fluoro-4-methoxyphenyl moiety and are known for their antimicrobial and antioxidant activities.
Uniqueness
4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine is unique due to the presence of the thiomorpholine ring, which distinguishes it from other fluorinated compounds. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine is a synthetic compound that has garnered attention for its unique structural features, including a fluorine atom and a methoxy group attached to a phenyl ring, along with a thiomorpholine moiety. This compound has potential applications in medicinal chemistry, particularly in drug discovery and development.
The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine typically involves multi-step reactions, including Friedel-Crafts acylation followed by nucleophilic substitution reactions. Common reagents used in these processes include aluminum chloride (AlCl3) as a catalyst and dichloromethane (DCM) as a solvent. The compound's chemical structure is characterized by the presence of functional groups that influence its biological activity.
The mechanism of action for 4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can enhance binding affinity, while the thiomorpholine ring may improve solubility and bioavailability. This structural arrangement is crucial for modulating biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine exhibit significant anticancer activity. For instance, derivatives with similar structural features have demonstrated cytotoxic effects against various cancer cell lines, including:
- Human breast adenocarcinoma (MCF-7)
- Acute lymphoblastic leukemia (CEM-13)
- Acute monocytic leukemia (U-937)
These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, certain derivatives have shown IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, suggesting strong potential for further development as anticancer agents .
Flow cytometry assays have revealed that these compounds can induce apoptosis in cancer cells through mechanisms such as increasing caspase activity and altering cell cycle progression. Specifically, the presence of electron-withdrawing groups at strategic positions on the aromatic ring has been noted to enhance biological potency .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine, it is beneficial to compare it with similar compounds:
| Compound | IC50 (µM) against MCF-7 | Mechanism of Action |
|---|---|---|
| 4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine | TBD | Apoptosis induction via caspase activation |
| Doxorubicin | 1.93 | Microtubule destabilization |
| Prodigiosin | 1.93 | Induces apoptosis via mitochondrial pathways |
This table highlights the potential efficacy of 4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine relative to established anticancer agents.
Case Studies
A recent study focused on the synthesis and biological evaluation of thiomorpholine derivatives found that modifications in the chemical structure significantly influenced their anticancer activity. For instance, introducing different substituents on the thiomorpholine ring altered both potency and selectivity against cancer cell lines .
Q & A
Q. What are the key synthetic strategies for 4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, starting with the coupling of 3-fluoro-4-methoxybenzoic acid derivatives with thiomorpholine. Key steps include:
- Acylation : Reacting benzoyl chloride derivatives with thiomorpholine under controlled basic conditions (e.g., using triethylamine in anhydrous dichloromethane) to minimize side reactions .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials or byproducts .
- Optimization : Temperature (< 40°C) and solvent polarity are adjusted to enhance yield and purity. For example, dimethylformamide (DMF) may improve solubility in later stages .
Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?
A combination of techniques is required:
- NMR Spectroscopy : H and C NMR confirm the presence of the thiomorpholine ring (δ ~2.7–3.5 ppm for S-CH groups) and the benzoyl moiety (aromatic protons at δ ~6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 295.0821 for CHFNOS) .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms the planar geometry of the benzoyl group .
Q. What are the primary applications of this compound in academic research?
- Pharmacological Probes : The thiomorpholine ring enhances solubility, making it useful in studying enzyme inhibition (e.g., kinase assays) .
- Structural Templates : Its fluorinated aromatic system serves as a scaffold for developing analogs with modified electronic properties .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For instance, conflicting IC values in kinase inhibition studies may arise from differences in ATP concentrations .
- Purity Validation : Use HPLC-MS to confirm compound integrity (>98% purity), as impurities like unreacted benzoyl chloride derivatives can skew results .
Q. What strategies improve the solubility and bioavailability of 4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine derivatives?
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine substituents) on the thiomorpholine ring while preserving the fluorobenzoyl core .
- Co-Crystallization : Co-formulate with cyclodextrins or salts (e.g., sodium citrate) to enhance aqueous solubility without altering pharmacological activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Analog Synthesis : Systematically replace the methoxy or fluorine groups with bioisosteres (e.g., trifluoromethoxy or chlorine) and evaluate changes in target binding using surface plasmon resonance (SPR) .
- Computational Modeling : Perform molecular docking to predict interactions with biological targets (e.g., G-protein-coupled receptors) and prioritize analogs for synthesis .
Q. What are the challenges in crystallizing this compound for X-ray analysis, and how are they mitigated?
- Crystallization Issues : The compound’s flexibility (due to the thiomorpholine ring) and low melting point (~90°C) often result in poor crystal formation.
- Solutions : Use slow vapor diffusion with mixed solvents (e.g., chloroform/methanol) and seed crystals from analogous structures to induce nucleation .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference spectral data with synthetic intermediates to trace impurities .
- Advanced Characterization : For ambiguous NMR signals, employ 2D techniques (e.g., COSY, HSQC) to resolve overlapping peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
